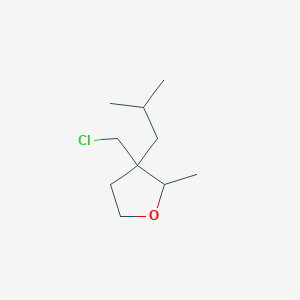
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are heterocyclic compounds containing a four-membered ring with three carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane can be achieved through various methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures. This reaction typically yields oxetane derivatives, including the desired compound . Another method involves the cyclization of diols or the decarboxylation of cyclic carbonates .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include oxides and hydroxyl derivatives.
Reduction: Products include alcohols and other reduced compounds.
Applications De Recherche Scientifique
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxetane
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)tetrahydrofuran
- 3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)cyclopentane
Uniqueness
3-(Chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane is unique due to its specific ring structure and the presence of both chloromethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-2-methyl-3-(2-methylpropyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)6-10(7-11)4-5-12-9(10)3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
DWZDLDSJGUMGJY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(CC(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

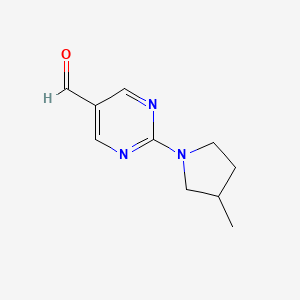
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
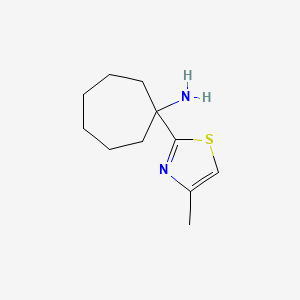

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

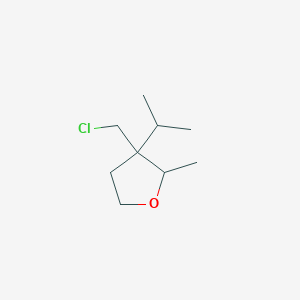
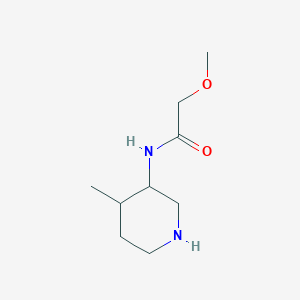
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13193364.png)
![Spiro[2.6]nonane-4-carboximidamide](/img/structure/B13193373.png)
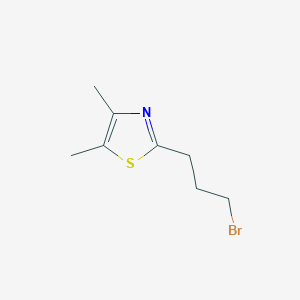
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13193402.png)
